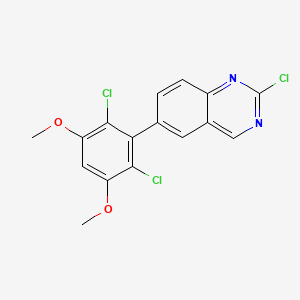

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

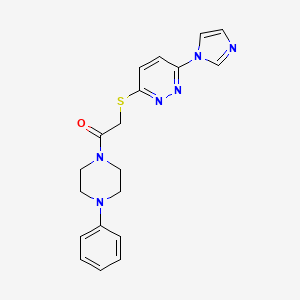

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline is a chemical compound with the molecular formula C16H11Cl3N2O2 . It is used in chemical synthesis .

Synthesis Analysis

The synthesis of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline involves several steps. In one method, 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline (5 g, 13.5 mmol), 2-methyl-6-nitroaniline (3.09 g, 20.3 mmol), Cs2CO3 (13.2 g, 40.6 mmol), Pd2(dba)3 (1.24 g, 1.35 mmol), and 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl (Xphos) (1.29 g, 2.71 mmol) are taken up in DMA (100 ml) and purged with N2 for 5 minutes. The reaction mixture is heated to 110°C for 3 hours .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline consists of 16 carbon atoms, 11 hydrogen atoms, 3 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline are complex and involve multiple steps. For instance, one synthesis method involves the use of tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and XPhos in N,N-dimethyl acetamide at 110°C for 3 hours in an inert atmosphere .Physical And Chemical Properties Analysis

2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline has a molecular weight of 369.63 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications

Synthesis of Quinazoline Derivatives

- Research has demonstrated the synthesis of a variety of quinazoline derivatives, including 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline. Such compounds are synthesized using intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline, indicating their complexity and the chemical versatility of quinazoline derivatives (Phillips & Castle, 1980).

Antimycobacterial and Photosynthesis-Inhibiting Activity

- Quinazoline-4-thiones, a class related to 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, have been synthesized and evaluated for antimycobacterial, photosynthesis-inhibiting, and antialgal activity. Particularly, 6-chloro substituted compounds displayed significant activity against Mycobacterium avium and M. kansasii (Kubicová et al., 2003).

Antibacterial and Antifungal Properties

- Some derivatives of quinazolin-4(3H)-ones, including compounds similar to 2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline, have shown promising antibacterial and antifungal activities, particularly against C. albicans (Patel, Patel, & Patel, 2010).

Folate Antagonists and Antimalarial Effects

- Studies have identified 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines as folate antagonists with antimalarial and antibacterial effects, indicating the potential therapeutic applications of quinazoline derivatives in treating malaria (Elslager et al., 1978).

Novel Synthesis Methods at Room Temperature

- Innovative synthesis methods have been developed for quinazoline derivatives at room temperature, showcasing the advancements in chemical processes related to quinazoline compounds (Deore et al., 2007).

Antitumor Potential in Breast Cancer

- A natural quinazoline derivative isolated from marine sponge Hyrtios erectus demonstrated significant cytotoxicity against human breast carcinoma cell line MCF-7, suggesting the potential of quinazoline derivatives in cancer therapy (De et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl3N2O2/c1-22-11-6-12(23-2)15(18)13(14(11)17)8-3-4-10-9(5-8)7-20-16(19)21-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRLAAQEDOJQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2659246.png)

![6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2659250.png)

![9-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2659251.png)

![4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2659252.png)

![3-Fluorosulfonyloxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene](/img/structure/B2659253.png)

![methyl 3-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2659256.png)

![N-[2-Methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]prop-2-enamide](/img/structure/B2659257.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2659260.png)

![Methyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2659261.png)